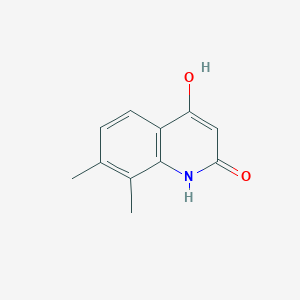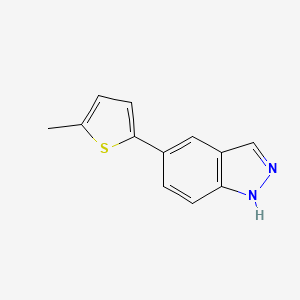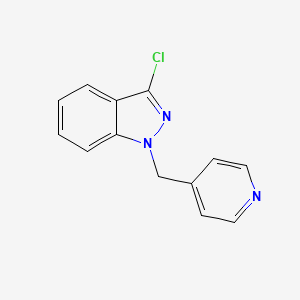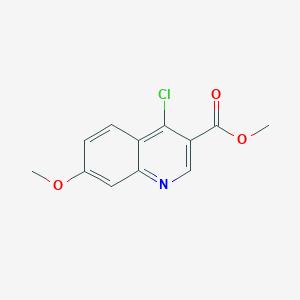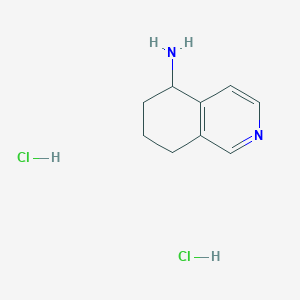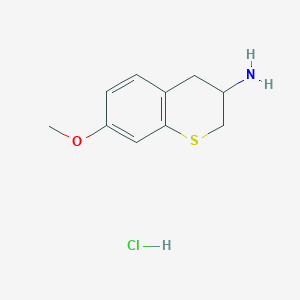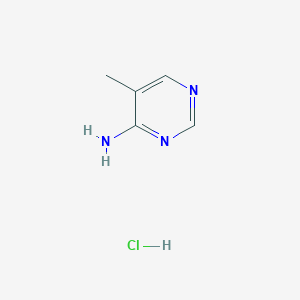
5-Methyl-pyrimidin-4-ylamine hydrochloride
Descripción general
Descripción
5-Methyl-pyrimidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It has a molecular weight of 145.59 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrimidines, including 5-Methyl-pyrimidin-4-ylamine hydrochloride, can be achieved through various methods . One common method involves the multicomponent condensation reaction of formaline with uracil analogs and amines . Another approach involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .Molecular Structure Analysis
The InChI code for 5-Methyl-pyrimidin-4-ylamine hydrochloride is1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H . This code provides a unique representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Research
5-Methyl-pyrimidin-4-ylamine hydrochloride: has been studied for its potential anti-inflammatory properties. Pyrimidines, including this compound, have shown effects against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests its utility in developing new anti-inflammatory agents with reduced toxicity.
Pharmaceutical Development
This compound serves as a building block in pharmaceutical research. Its structure is a key component in the synthesis of drugs that target a range of diseases. By modifying the pyrimidine ring, researchers can create new molecules with potential therapeutic effects.
Organic Synthesis
In organic chemistry, 5-Methyl-pyrimidin-4-ylamine hydrochloride is used to synthesize novel organic compounds. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as part of drug development processes.
Biochemical Studies
Researchers utilize this compound in biochemical assays to understand cellular processes. It can act as an inhibitor or activator of certain biochemical pathways, helping to elucidate the role of these pathways in health and disease.
Reference Standard for Testing
The high purity of 5-Methyl-pyrimidin-4-ylamine hydrochloride makes it an excellent reference standard in pharmaceutical testing. It ensures accurate and reliable results in analytical chemistry applications, such as chromatography and mass spectrometry .
Structure-Activity Relationship (SAR) Analysis
The compound is used in SAR studies to understand how structural changes in molecules affect their biological activity. This is crucial for designing more effective drugs with specific targets and minimal side effects .
Propiedades
IUPAC Name |
5-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRSWWTMKBANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-pyrimidin-4-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)



![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)
